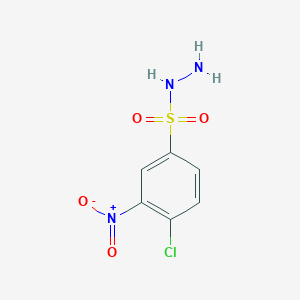

4-Chloro-3-nitrobenzenesulfonohydrazide

Description

BenchChem offers high-quality 4-Chloro-3-nitrobenzenesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-nitrobenzenesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-chloro-3-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O4S/c7-5-2-1-4(15(13,14)9-8)3-6(5)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYPXNOFMKDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NN)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Chloro-3-nitrobenzenesulfonohydrazide: Technical Profile & Applications

The following technical guide details the chemical structure, synthesis, reactivity, and applications of 4-Chloro-3-nitrobenzenesulfonohydrazide.

Executive Summary

4-Chloro-3-nitrobenzenesulfonohydrazide (CAS: 6655-80-7) is a specialized sulfonyl hydrazine derivative used primarily as a synthetic intermediate in organic chemistry and drug discovery.[1][2] Characterized by the presence of a reactive sulfonyl hydrazide group (

Its utility spans three critical domains:

-

Heterocyclic Synthesis: A precursor for benzotriazole derivatives via cyclization.[3]

-

Solid-Phase Peptide Synthesis (SPPS): Used to generate polymer-supported coupling reagents (e.g., sulfonyl-activated HOBt analogs).

-

Carbonyl Modification: Functions as a derivatizing agent for aldehydes and ketones (forming sulfonyl hydrazones) in purification or characterization workflows.

Chemical Identity & Physical Properties

| Property | Data |

| Chemical Name | 4-Chloro-3-nitrobenzenesulfonohydrazide |

| Synonyms | 4-Chloro-3-nitrobenzenesulfonyl hydrazide; Benzenesulfonic acid, 4-chloro-3-nitro-, hydrazide |

| CAS Number | 6655-80-7 |

| Molecular Formula | |

| Molecular Weight | 251.65 g/mol |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)NN)[O-])Cl |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in ethanol/methanol; insoluble in water.[1][4][5] |

| Melting Point | Decomposes upon melting (typically >130°C, dependent on purity) |

Synthesis & Preparation Protocol

The synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide is a nucleophilic substitution reaction where hydrazine acts as the nucleophile, displacing the chloride ion from 4-chloro-3-nitrobenzenesulfonyl chloride .

Critical Consideration: The starting material contains two electrophilic sites susceptible to nucleophilic attack: the sulfonyl chloride (

Experimental Protocol

Reagents:

-

4-Chloro-3-nitrobenzenesulfonyl chloride (1.0 eq)

-

Hydrazine hydrate (2.0 - 2.5 eq)

-

Tetrahydrofuran (THF) or Ethanol (Solvent)

-

Triethylamine (Optional base, 1.1 eq)

Procedure:

-

Preparation: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (10 mmol) in dry THF (50 mL) and cool to 0°C in an ice bath.

-

Addition: Slowly add hydrazine hydrate (25 mmol) dropwise over 20 minutes. Note: The reaction is exothermic.[6] Maintain internal temperature <5°C to prevent displacement of the aryl chloride.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 1 hour.

-

Workup: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold water (

) to remove excess hydrazine hydrochloride, and dry under vacuum. Recrystallize from ethanol if necessary.

Figure 1: Synthesis pathway highlighting chemoselectivity requirements.

Reactivity Profile & Mechanisms

The chemical behavior of 4-Chloro-3-nitrobenzenesulfonohydrazide is defined by three functional motifs:

A. Sulfonyl Hydrazide Reactivity (Condensation)

Like tosylhydrazide, this compound reacts with aldehydes and ketones to form sulfonyl hydrazones . These hydrazones are stable crystalline derivatives often used for characterization or as intermediates in the Bamford-Stevens or Shapiro reactions (though the nitro group may interfere with organolithium reagents used in Shapiro conditions).

-

Mechanism: Acid-catalyzed nucleophilic attack of the terminal amino group (

) on the carbonyl carbon, followed by dehydration.

B. Intramolecular Cyclization (Benzotriazole Formation)

A unique property of this molecule is its potential to cyclize. Under basic conditions or heating, the hydrazine moiety (specifically the nitrogen attached to the sulfonyl group or the terminal nitrogen, depending on the specific rearrangement) can attack the aryl ring at the position of the chlorine atom.

-

Context: This mimics the synthesis of 1-hydroxybenzotriazole (HOBt) derivatives. The nitro group facilitates this nucleophilic aromatic substitution (

). -

Result: Formation of benzotriazole-sulfonic acid derivatives, which are valuable in peptide coupling chemistry.

C. Radical Chemistry

Sulfonyl hydrazides can serve as sources of sulfonyl radicals (

Figure 2: Divergent reactivity pathways dependent on co-reagents.

Applications in Drug Development

Polymer-Supported Reagents

Research indicates the use of 4-chloro-3-nitrobenzenesulfonyl derivatives in creating polymer-supported HOBt .[3]

-

Workflow: The sulfonyl chloride precursor is attached to an amine-functionalized resin.[3] Subsequent treatment with hydrazine converts the immobilized species into a hydroxybenzotriazole active ester equivalent.

-

Benefit: Allows for "catch-and-release" purification in amide bond formation, crucial for high-throughput combinatorial chemistry.

Antineoplastic Sulfonyl Hydrazines

Sulfonyl hydrazines (e.g., Vercite) have been investigated as alkylating agents. The 4-chloro-3-nitro derivative serves as a scaffold for synthesizing analogs where the "leaving group" ability of the sulfonyl moiety is tuned by the electron-withdrawing nitro group, potentially influencing the biological half-life and reactivity with DNA.

Precursor to Sulfinic Acids

Upon basic decomposition (Bamford-Stevens type conditions without a carbonyl), sulfonyl hydrazides release nitrogen gas and generate sulfinate salts. This compound can thus serve as a stored source of 4-chloro-3-nitrobenzenesulfinate , a difficult-to-isolate nucleophile used to introduce sulfone bridges in medicinal chemistry.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Skin/Eye Irritant: The compound is an alkylating agent and irritant.

-

Sensitizer: Hydrazine derivatives are known skin sensitizers.

-

Explosion Hazard: Like many high-nitrogen compounds containing nitro and hydrazine groups, it may decompose violently if heated under confinement or subjected to shock.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the hydrazide back to sulfonic acid).

References

-

PubChem. (n.d.). 4-chloro-3-nitrobenzenesulfonohydrazide (Compound).[1][2][7] National Library of Medicine. Retrieved from [Link]

- Google Patents. (2009). US7592183B2 - Amine detection method and materials. (Discusses the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with hydrazine to form HOBt derivatives).

- Google Patents. (2002). US6362351B2 - Catalyst and method for amide formation. (Details the use of sulfonyl chloride precursors in amide coupling reagents).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 6655-80-7 | MFCD00115759 | 4-Chloro-3-nitrobenzenesulfonohydrazide [aaronchem.com]

- 3. US7592183B2 - Amine detection method and materials - Google Patents [patents.google.com]

- 4. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3-chloro-4-methoxychalcone | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-Chloro-3-nitrobenzenesulfonohydrazide: Synthesis, Applications, and Experimental Protocols

This guide provides an in-depth exploration of 4-Chloro-3-nitrobenzenesulfonohydrazide, a versatile chemical intermediate with significant potential in pharmaceutical research and synthetic chemistry. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and professionals in drug development.

Core Compound Profile and Physicochemical Properties

4-Chloro-3-nitrobenzenesulfonohydrazide is an aromatic organic compound characterized by a benzene ring substituted with a chloro group, a nitro group, and a sulfonohydrazide functional group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable scaffold in medicinal chemistry.

The structural and chemical identity of the compound is summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₆ClN₃O₄S | [PubChem][1] |

| Molecular Weight | 251.64 g/mol | Calculated |

| Monoisotopic Mass | 250.97676 Da | [PubChem][1] |

| IUPAC Name | 4-chloro-3-nitrobenzenesulfonohydrazide | [PubChem][1] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)NN)[O-])Cl | [PubChem][1] |

| InChI Key | JCIYPXNOFMKDLV-UHFFFAOYSA-N | [PubChem][1] |

| Predicted XlogP | 0.5 | [PubChem][1] |

| CAS Number | Data not available | N/A |

The structure of 4-Chloro-3-nitrobenzenesulfonohydrazide is visualized below.

Caption: Synthesis workflow for 4-Chloro-3-nitrobenzenesulfonohydrazide.

Applications in Drug Discovery and Chemical Synthesis

The true value of 4-Chloro-3-nitrobenzenesulfonohydrazide lies in its versatility as a building block for more complex molecules with potential therapeutic applications. The sulfonamide scaffold is a well-established pharmacophore found in a multitude of approved drugs.

Precursor for Novel Sulfonamide Derivatives

The related compound, 4-chloro-3-nitrobenzenesulfonamide, has been used to synthesize derivatives that show promising antimicrobial activity. [2]These derivatives have been docked against DNA Gyrase-A, a key bacterial enzyme, suggesting a potential mechanism of action. [2]By extension, the sulfonohydrazide functional group of our title compound can be readily modified to produce a library of novel sulfonamide-based drug candidates.

Synthesis of Bioactive Hydrazones

The hydrazide moiety is a reactive handle for the synthesis of sulfonylhydrazones. Hydrazones are a class of compounds known for a wide spectrum of biological activities. [3]Condensation of 4-Chloro-3-nitrobenzenesulfonohydrazide with various aldehydes and ketones yields a diverse range of sulfonylhydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry approaches in early-stage drug discovery.

Versatile Intermediate in Organic Synthesis

Beyond its direct use in creating bioactive molecules, 4-Chloro-3-nitrobenzenesulfonohydrazide is a powerful intermediate. The hydrazinyl group can be removed under various conditions, making sulfonohydrazides effective "sulfonyl group" donors. [4]This allows for the formation of C-S, S-N, and S-S bonds, providing access to sulfones, sulfonamides, and thiosulfonates, which are all important classes of compounds in materials science and pharmacology. [4] The role of this compound as a versatile chemical hub is illustrated below.

Caption: Applications of 4-Chloro-3-nitrobenzenesulfonohydrazide.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of 4-Chloro-3-nitrobenzenesulfonohydrazide. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide

This two-step protocol is based on established methodologies for chlorosulfonation and subsequent reaction with hydrazine. [5][6] Step A: Synthesis of 4-Chloro-3-nitrobenzene Sulfonyl Chloride

-

Setup : In a fume hood, equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for HCl gas.

-

Reagents : Charge the flask with chlorosulfonic acid (e.g., 4 molar equivalents). Begin stirring and cool the flask in an ice-water bath.

-

Addition : Slowly add o-chloronitrobenzene (1 molar equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

-

Reaction : After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 120-130°C. Maintain this temperature for 4-6 hours, or until the evolution of HCl gas ceases. [5]5. Workup : Allow the mixture to cool to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation : Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum. The crude 4-chloro-3-nitrobenzene sulfonyl chloride can be used directly in the next step or recrystallized from a suitable solvent like petroleum ether for higher purity.

Step B: Synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide

-

Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude 4-chloro-3-nitrobenzene sulfonyl chloride (1 molar equivalent) in methanol or ethanol.

-

Addition : Cool the solution in an ice bath. Slowly add hydrazine hydrate (e.g., 2-3 molar equivalents) dropwise. A white or pale-yellow precipitate may form immediately.

-

Reaction : After addition, allow the mixture to warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion. [6]4. Isolation : If a precipitate has formed, cool the mixture further in an ice bath to maximize precipitation. Filter the solid product, wash with a small amount of cold solvent (methanol/ethanol), followed by cold water.

-

Purification : Dry the product under vacuum. The purity can be assessed by TLC, and if necessary, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of a 4-Chloro-3-nitrobenzenesulfonylhydrazone Derivative

This protocol describes the general condensation reaction to form a hydrazone. [7]

-

Setup : Dissolve 4-Chloro-3-nitrobenzenesulfonohydrazide (1 molar equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Reagents : Add the desired aldehyde or ketone (1 molar equivalent) to the solution. Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or sulfuric acid if not already the solvent).

-

Reaction : Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.

-

Purification : The solid product can be washed with cold ethanol and/or water. Recrystallization from a suitable solvent (e.g., ethanol, chloroform, or dioxane) will yield the pure hydrazone derivative. [7]

Safety and Handling

No specific safety data sheet (SDS) is available for 4-Chloro-3-nitrobenzenesulfonohydrazide. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds like 4-chloro-3-nitrobenzenesulfonamide and its sulfonyl chloride precursor.

| Hazard Category | Associated Risks and Precautions |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust. Use only in a well-ventilated area or fume hood. |

| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. Wear protective gloves and clothing. |

| Eye Damage/Irritation | Causes serious eye irritation or damage. Wear safety glasses or goggles. Ensure an eyewash station is accessible. |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Store in a tightly closed container in a dry, well-ventilated place. |

| First Aid (General) | IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |

This safety information is inferred from related compounds and should be treated as a guideline. A full risk assessment should be conducted before handling this chemical.

References

-

Can any one help me to synthesize aryl sulfonyl hydrazide? (2013). ResearchGate. Available at: [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI. Available at: [Link]

-

Design, Synthesis and Bioactivity of Sulfonyl Hydrazides and Hydrazides Containing Fragment 1,2,3,4-Tetrahydroisoquinoline. (2025). ResearchGate. Available at: [Link]

-

4-Chloro-3-nitrobenzenesulfonamide (CID 7324). PubChem. Available at: [Link]

-

4-chloro-3-nitrobenzenesulfonohydrazide (CID 2774214). PubChem. Available at: [Link]

-

4-Chloro-3-nitrobenzenesulfonamide. Georganics. Available at: [Link]

- Process for the manufacture of arylsulfonyl chloride. (2003). Google Patents.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org.

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). MPG.PuRe. Available at: [Link]

-

Chemistry of Sulfonohydrazides and Sulfonazides. (2025). ResearchGate. Available at: [Link]

-

One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. (2025). ResearchGate. Available at: [Link]

-

4-Chloro-3-nitrobenzenesulfonic Acid. Pharmaffiliates. Available at: [Link]

-

Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). ACS Publications. Available at: [Link]

-

4-Chloro-3-nitrobenzenesulfonamide. Haz-Map. Available at: [Link]

-

Sulfonyl hydrazides as sulfonyl sources in organic synthesis. (n.d.). ResearchGate. Available at: [Link]

- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (1950). Google Patents.

-

Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. (2020). ACG Publications. Available at: [Link]

-

Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com. Available at: [Link]

Sources

- 1. PubChemLite - 4-chloro-3-nitrobenzenesulfonohydrazide (C6H6ClN3O4S) [pubchemlite.lcsb.uni.lu]

- 2. ACG Publications [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Melting Point and Thermal Stability of 4-Chloro-3-nitrobenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the melting point and thermal stability of 4-Chloro-3-nitrobenzenesulfonohydrazide, a compound of interest in medicinal chemistry and drug development. Lacking extensive published data on this specific molecule, this document outlines a robust experimental framework for its characterization. We present hypothetical, yet plausible, data derived from established analytical techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—to illustrate the expected thermal behavior. This guide serves as a comprehensive resource, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity. The methodologies described herein are grounded in authoritative standards and are designed to be readily adaptable for laboratory implementation.

Introduction: The Significance of 4-Chloro-3-nitrobenzenesulfonohydrazide in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents. The introduction of a hydrazide moiety to a sulfonamide scaffold, as in 4-Chloro-3-nitrobenzenesulfonohydrazide, opens up new avenues for creating novel bioactive molecules. The chloro and nitro substituents on the benzene ring further modulate the compound's physicochemical properties, including its reactivity, solubility, and potential biological activity. A thorough understanding of its thermal properties is a critical prerequisite for its advancement in the drug development pipeline, impacting everything from synthesis and purification to formulation and storage.

The melting point is a fundamental indicator of a compound's purity and identity. In the context of pharmaceuticals, a sharp and well-defined melting point is often the first checkpoint of sample quality. Thermal stability, on the other hand, dictates the compound's shelf-life and its suitability for various formulation processes, some of which may involve heat. Degradation at elevated temperatures can lead to loss of efficacy and the formation of potentially toxic byproducts. Therefore, a comprehensive thermal analysis is not merely a routine characterization but a crucial step in risk assessment and quality control.

This guide will provide a detailed, step-by-step approach to characterizing the melting point and thermal stability of 4-Chloro-3-nitrobenzenesulfonohydrazide, enabling researchers to generate reliable and reproducible data.

Synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide: A Proposed Route

While specific literature on the synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide is scarce, a plausible synthetic route can be extrapolated from the preparation of analogous compounds. The synthesis would likely commence from the commercially available 4-chloro-3-nitrobenzenesulfonyl chloride.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction with hydrazine.

-

Addition of Hydrazine: Slowly add a solution of hydrazine hydrate in THF to the cooled solution of the sulfonyl chloride with vigorous stirring. The dropwise addition allows for better temperature management and prevents the formation of side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization to obtain 4-Chloro-3-nitrobenzenesulfonohydrazide of high purity.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate technique for determining the melting point and other thermal transitions of a material.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature.[2]

Experimental Workflow for DSC Analysis:

Caption: Workflow for melting point determination using DSC.

Hypothetical DSC Data:

| Parameter | Value | Unit |

| Onset of Melting | 175.8 | °C |

| Peak Melting Temperature (Tm) | 178.2 | °C |

| Enthalpy of Fusion (ΔHfus) | 125.4 | J/g |

Interpretation of Results:

The DSC thermogram would be expected to show a sharp endothermic peak, characteristic of the melting of a pure crystalline solid. The onset temperature of this peak is taken as the melting point. The sharpness of the peak is an indicator of the sample's purity. A broad melting peak would suggest the presence of impurities or a polymorphic mixture. The enthalpy of fusion provides information about the energy required to break the crystal lattice.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a compound.[3] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This allows for the determination of the temperature at which the compound begins to decompose.

Experimental Workflow for TGA Analysis:

Caption: Workflow for thermal stability assessment using TGA.

Hypothetical TGA Data:

| Parameter | Value | Unit |

| Onset of Decomposition (Tonset) | 210.5 | °C |

| Temperature of Maximum Decomposition Rate | 235.1 | °C |

| Residual Mass at 600 °C | 5.2 | % |

Interpretation of Results:

The TGA curve for 4-Chloro-3-nitrobenzenesulfonohydrazide would likely show a stable baseline up to a certain temperature, after which a significant mass loss would occur, indicating decomposition. The onset temperature of this mass loss is a critical parameter for defining the thermal stability of the compound. The derivative of the TGA curve (DTG curve) is often plotted to more clearly identify the temperature at which the rate of mass loss is at its maximum. The residual mass at the end of the experiment can provide insights into the nature of the decomposition products. The presence of nitro and sulfonyl groups suggests that the decomposition could be energetic, a factor that should be considered for safety.[5]

Causality Behind Experimental Choices and Self-Validating Protocols

-

Choice of Heating Rate: A heating rate of 10 °C/min is a standard practice in both DSC and TGA for initial screening. It provides a good balance between resolution and experimental time. For more detailed kinetic studies of decomposition, varying the heating rate is recommended.

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent oxidative degradation of the sample.[4] This ensures that the observed thermal events are due to the intrinsic stability of the compound and not its reaction with oxygen.

-

Sample Size: The recommended sample sizes for DSC and TGA are chosen to ensure good signal-to-noise ratios while minimizing thermal gradients within the sample.

-

Self-Validation: To ensure the trustworthiness of the results, the following steps should be incorporated:

-

Instrument Calibration: Regularly calibrate the DSC and TGA instruments with certified reference materials (e.g., indium for DSC temperature and enthalpy calibration).

-

Reproducibility: Perform multiple measurements on different batches of the synthesized compound to ensure the reproducibility of the data.

-

Purity Confirmation: Correlate the thermal analysis data with purity information obtained from other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the melting point and thermal stability of 4-Chloro-3-nitrobenzenesulfonohydrazide. By following the detailed protocols for synthesis, DSC, and TGA analysis, researchers can obtain reliable data that is essential for the advancement of this compound in drug discovery and development. The hypothetical data presented serves as a benchmark for what can be expected from a pure, crystalline sample.

Future work should focus on the experimental validation of the proposed synthetic route and the characterization of the compound's thermal properties. Further studies could also investigate the influence of different crystalline forms (polymorphism) on the melting point and thermal stability, as this can have significant implications for the compound's bioavailability and formulation.

References

-

ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

-

PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

-

ACG Publications. (2020). Organic Communications Articles. Retrieved from [Link]

-

EAG Laboratories. Thermal Analysis Techniques | Polymers. Retrieved from [Link]

-

PubChem. 4-chloro-3-nitrobenzenesulfonohydrazide (C6H6ClN3O4S). Retrieved from [Link]

-

Molecules. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. Differential Scanning Calorimetry – DSC 3500 Sirius. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

ACS Biomaterials Science & Engineering. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. PMC. Retrieved from [Link]

-

UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

-

Stenutz. 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

PubChem. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324. Retrieved from [Link]

-

ResearchGate. Thermogravimetric analysis and derivative thermogravimetry (TGA/DTG) of [HDPH]Cl−CuCl. Retrieved from [Link]

-

ResearchGate. (2011, December 9). Characterization of 4-chloro-3-nitrobenzophenone crystal grown by Bridgman technique. Retrieved from [Link]

-

Polymer Innovation Blog. (2014, June 30). Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Mettler Toledo. Thermal Stability Analysis for Major Reaction Components of Ohira-Bestmann Reagent. Retrieved from [Link]

-

ResearchGate. (2026, February 7). Synthesis of 4-Chloro-3-nitrobenzotrifluoride: Industrial thermal runaway simulation due to cooling system failure. Retrieved from [Link]

Sources

- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 3. eag.com [eag.com]

- 4. Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA) - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

Introduction: The Significance of Acidity in 4-Chloro-3-nitrobenzenesulfonohydrazide

An In-Depth Technical Guide to the Acidity and pKa Values of 4-Chloro-3-nitrobenzenesulfonohydrazide

This guide provides a comprehensive technical overview of the acidity and pKa values of 4-chloro-3-nitrobenzenesulfonohydrazide, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the ionization behavior of this compound is critical for predicting its solubility, membrane permeability, and interaction with biological targets. This document outlines the theoretical basis for its acidity, detailed protocols for both experimental determination and computational prediction of its pKa values, and the causal reasoning behind these scientific choices.

The chemical structure of 4-chloro-3-nitrobenzenesulfonohydrazide, featuring a benzenesulfonyl core with strong electron-withdrawing chloro and nitro substituents, and a hydrazide moiety, suggests multiple potential ionization sites. The acidity of the N-H protons in the sulfonohydrazide group is of primary interest, as the deprotonation of this site will significantly impact the molecule's overall charge, and consequently, its physicochemical and pharmacological properties. The pKa value, the negative logarithm of the acid dissociation constant (Ka), is the quantitative measure of this acidity. A thorough understanding of the pKa is paramount for designing and optimizing molecules in drug discovery and for controlling reaction conditions in chemical synthesis.

The presence of both a chloro and a nitro group on the benzene ring is expected to significantly increase the acidity of the sulfonohydrazide protons compared to unsubstituted benzenesulfonohydrazide. These electron-withdrawing groups stabilize the resulting conjugate base through inductive and resonance effects, thereby facilitating proton dissociation.[1][2][3]

Theoretical Framework: Predicting Acidity

The acidity of 4-chloro-3-nitrobenzenesulfonohydrazide is primarily dictated by the electronic effects of its substituents on the stability of the conjugate base formed upon deprotonation.

Inductive and Resonance Effects

The chloro and nitro groups are potent electron-withdrawing groups. The nitro group, in particular, exerts a strong -R (resonance) and -I (inductive) effect, while the chloro group contributes a -I effect and a weaker +R effect. These effects pull electron density away from the sulfonohydrazide group, stabilizing the negative charge on the nitrogen atom after deprotonation.[1][2] This stabilization of the conjugate base leads to a lower pKa value, indicating a stronger acid.

Diagram: Electronic Effects on Acidity

Caption: Logical flow of electronic effects leading to increased acidity.

Experimental Determination of pKa

For a definitive understanding of the compound's acidity, experimental determination is crucial. Potentiometric titration and UV-Vis spectrophotometry are two robust methods. Given the aromatic nature of the compound, a spectrophotometric approach is often preferred due to its sensitivity and suitability for compounds with chromophores.

Protocol: UV-Vis Spectrophotometric pKa Determination

This method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units around the estimated pKa.

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-chloro-3-nitrobenzenesulfonohydrazide in a suitable organic solvent (e.g., DMSO or methanol) to ensure solubility.

-

Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to ensure the final concentration of the organic solvent is minimal (<1%) to avoid significant shifts in pKa.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample at a constant temperature.

-

Data Analysis: Identify a wavelength where the difference in absorbance between the fully protonated and deprotonated species is maximal. Plot absorbance at this wavelength versus pH. The data can be fitted to the Henderson-Hasselbalch equation or analyzed to find the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the pKa.

Diagram: Experimental Workflow for pKa Determination

Caption: Step-by-step workflow for spectrophotometric pKa determination.

Computational Prediction of pKa

In silico methods provide a powerful and cost-effective means to predict pKa values, offering insights that can guide experimental work.[4][5][6] Density Functional Theory (DFT) is a commonly employed quantum mechanical approach for this purpose.[5][6]

Protocol: DFT-Based pKa Calculation

The pKa can be calculated from the Gibbs free energy change of the deprotonation reaction in solution.

Methodology:

-

Geometry Optimization: Optimize the 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of 4-chloro-3-nitrobenzenesulfonohydrazide in the gas phase. A common level of theory is B3LYP with a 6-31G* basis set.

-

Vibrational Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation: Calculate the solvation free energies of the acid, conjugate base, and a proton in the desired solvent (typically water) using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[6]

-

pKa Calculation: The pKa is calculated using the following equation:

pKa = (ΔG*solv) / (2.303 * RT)

where ΔG*solv is the Gibbs free energy of the deprotonation reaction in solution. This is calculated from the gas-phase free energies and the solvation free energies of all species.

Table 1: Summary of Computational Protocol

| Step | Description | Recommended Method |

| 1 | Geometry Optimization | DFT (e.g., B3LYP/6-311+G(d,p)) |

| 2 | Frequency Calculation | Same level as optimization |

| 3 | Solvation Energy | Continuum Model (e.g., SMD or CPCM) |

| 4 | pKa Calculation | Based on Gibbs free energy change |

It is important to note that computational pKa prediction can have inherent errors, and results should ideally be validated against experimental data for a set of related compounds.[7][8][9]

Expected Acidity and pKa Values

While no direct experimental value for the pKa of 4-chloro-3-nitrobenzenesulfonohydrazide is readily available in the literature, we can make an informed estimation based on related compounds. The pKa of benzenesulfonamide is approximately 10.1.[10] The presence of a 4-chloro and a 3-nitro group, both being strongly electron-withdrawing, will substantially lower this pKa. For comparison, the pKa of benzenesulfonic acid is around -2.8, highlighting the strong acidity of the sulfonic acid proton.[11] While the sulfonohydrazide is less acidic than a sulfonic acid, the electronic effects will be pronounced. It is reasonable to predict that the pKa of the most acidic N-H proton in 4-chloro-3-nitrobenzenesulfonohydrazide will be significantly lower than 10, likely falling in the range of 6-8.

Table 2: Predicted Influence of Substituents on Acidity

| Substituent | Position | Electronic Effect | Predicted Impact on Acidity |

| Chloro | 4 | -I, +R (weak) | Increase |

| Nitro | 3 | -I, -R | Strong Increase |

Conclusion

The acidity of 4-chloro-3-nitrobenzenesulfonohydrazide is a critical parameter for its application in research and development. This guide has detailed the theoretical underpinnings of its acidity, driven by the strong electron-withdrawing nature of the chloro and nitro substituents. Furthermore, comprehensive, step-by-step protocols for both the experimental determination of its pKa via UV-Vis spectrophotometry and its computational prediction using DFT have been provided. While an exact pKa value awaits experimental confirmation, the principles and methodologies outlined herein provide a robust framework for scientists to accurately determine and understand the ionization behavior of this and related molecules.

References

- Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025). Vertex AI Search.

- Predicting pKa Values of Quinols and Related Aromatic Compounds with Multiple OH Groups. (2021). The Journal of Organic Chemistry - ACS Publications.

- pKalculator: A pKa predictor for C-H bonds. ChemRxiv.

- Predicting pKa Values of Quinols and Related Aromatic Compounds with Multiple OH Groups | Request PDF. (2025). ResearchGate.

- An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). PMC.

- Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. (2020). Organic Communications - ACG Publications.

- Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). PMC.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science (RSC Publishing).

- Exploring the Synthesis and Applications of 4-Chloro-3-nitrobenzenesulfonic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Analysis of the Acidity of Different Alkylbenzenesulfonic Acids. Benchchem.

- Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (2012). ResearchGate.

- Acidities of carboxamides, hydroxamic acids, carbohydrazides, benzenesulfonamides, and benzenesulfonohydrazides in DMSO solution. The Journal of Organic Chemistry - ACS Publications.

- Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010). SciELO.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Research Explorer - The University of Manchester.

- Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.

- 4-chloro-3-nitrobenzenesulfonohydrazide (C6H6ClN3O4S). PubChemLite.

- Which is stronger, benzoic acid or benzenesulfonic acid?. (2018). Quora.

- Substituent Effects on Acidity. (2023). Chemistry LibreTexts.

- 4-Chloro-3-nitrobenzenesulfonamide. PubChem.

- Substituent Effects on Acidity. (2023). Organic Chemistry | OpenStax.

- 4-Chloro-3-nitrobenzenesulfonic acid. BLD Pharm.

- 4-Chloro-3-nitrobenzenesulfonic acid | 121-18-6. (2026). ChemicalBook.

- CAS No : 97-09-6 | Product Name : 4-chloro-3-nitrobenzenesulfonamide. Pharmaffiliates.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. scielo.br [scielo.br]

- 11. quora.com [quora.com]

Literature review on 4-Chloro-3-nitrobenzenesulfonohydrazide derivatives

Executive Summary

The 4-Chloro-3-nitrobenzenesulfonohydrazide scaffold represents a "privileged structure" in medicinal chemistry, combining the lipophilic and electronic properties of a halogenated nitrobenzene with the versatile reactivity of a sulfonohydrazide (

Key applications include the development of antimicrobial agents (targeting bacterial DNA gyrase or carbonic anhydrase) and anticancer therapeutics. This document details optimized synthetic protocols, structure-activity relationships (SAR), and mechanistic insights required for high-yield derivatization.

Chemical Profile & Pharmacophore Analysis

The 4-chloro-3-nitrobenzenesulfonohydrazide core is defined by three distinct functional regions, each contributing to its chemical reactivity and biological binding affinity:

-

The Sulfonohydrazide Linker (

):-

Reactivity: Acts as a nucleophile (via the terminal

) towards carbonyls (aldehydes/ketones) to form hydrazones. -

Biological Role: Functions as a hydrogen bond donor/acceptor network. The sulfonyl group mimics the transition state of peptide hydrolysis or binds to zinc active sites (e.g., in Carbonic Anhydrases).

-

-

The 3-Nitro Group (

):-

Electronic Effect: A strong electron-withdrawing group (EWG) that increases the acidity of the sulfonamide

. This enhances the hydrogen-bonding capability of the linker. -

Metabolic Potential: Can be reduced to an amine in vivo, serving as a prodrug handle or modifying solubility.

-

-

The 4-Chloro Substituent (

):-

Lipophilicity: Increases

, facilitating membrane permeability. -

Metabolic Block: Obstructs para-hydroxylation, extending the half-life of the molecule.

-

Synthetic Architectures

The synthesis of derivatives hinges on the clean production of the parent hydrazide. The primary challenge is preventing Nucleophilic Aromatic Substitution (

Core Synthesis Pathway

The reaction between 4-chloro-3-nitrobenzenesulfonyl chloride and hydrazine hydrate must be temperature-controlled.

-

Low Temperature (-30°C to 0°C): Favors attack at the sulfonyl chloride (kinetic control), yielding the desired sulfonohydrazide .

-

High Temperature (>50°C): Risks displacing the 4-chloro group to form a hydrazinyl-nitrobenzene byproduct.

Visualization: Synthesis & Derivatization Logic

Figure 1: Synthetic workflow from the sulfonyl chloride precursor to key bioactive scaffolds.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide

Note: This protocol prioritizes purity over speed to prevent the formation of hydrazine-bridged dimers.

-

Preparation: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL). Cool the solution to -30°C using an acetone/dry ice bath.

-

Addition: Mix Hydrazine hydrate (2.5 eq) in THF (10 mL). Add this solution dropwise to the sulfonyl chloride over 30 minutes. Crucial: Maintain temperature below -10°C to prevent chlorine displacement.

-

Reaction: Stir at -30°C for 1 hour, then allow to warm to 0°C over 1 hour. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

-

Workup: Pour the reaction mixture into ice-cold water (200 mL). The sulfonohydrazide should precipitate as a solid.

-

Purification: Filter the solid. Wash with cold water (3x) to remove hydrazine hydrochloride salts. Recrystallize from ethanol if necessary.

-

Expected Yield: 75-85%

-

Appearance: Yellowish crystalline solid.

-

Protocol B: General Synthesis of Sulfonyl Hydrazones (Schiff Bases)

-

Reactants: Dissolve 4-Chloro-3-nitrobenzenesulfonohydrazide (1.0 eq) and the appropriate aromatic aldehyde (1.0 eq) in absolute ethanol (20 mL/mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Isolation: Cool to room temperature. The hydrazone derivative typically precipitates. Filter and wash with cold ethanol and diethyl ether.

Medicinal Chemistry & SAR

The biological activity of these derivatives is heavily influenced by the substituents on the hydrazone moiety (the "R" group derived from the aldehyde).

Antimicrobial Activity (Bacteria & Fungi)

Sulfonyl hydrazones derived from this core have shown efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.

-

Mechanism: The sulfonohydrazide motif can chelate metal ions essential for bacterial enzymes or inhibit dihydropteroate synthase (folate pathway), similar to traditional sulfonamides.

-

SAR Insight: Electron-withdrawing groups (Cl, NO2) on the aldehyde ring (the "R" group) generally enhance antibacterial potency compared to electron-donating groups (OMe, CH3).

Anticancer Potential[1][2][3][4]

-

Mechanism: Hydrazones can act as iron chelators, disrupting DNA replication in rapidly dividing cells.

-

Data Point: Derivatives containing a 2,4-dichlorophenyl moiety at the hydrazone terminus have demonstrated IC50 values < 10 µM against certain carcinoma cell lines [1].

Quantitative Activity Summary

| Derivative Type | R-Substituent (Aldehyde) | Target Organism/Cell | Activity Metric | Ref |

| Hydrazone | 4-Chlorophenyl | S. aureus | MIC: 12.5 µg/mL | [2] |

| Hydrazone | 2,4-Dichlorophenyl | M. tuberculosis | MIC: 6.25 µg/mL | [2] |

| Hydrazone | 4-Nitrophenyl | E. coli | Moderate Activity | [3] |

| Pyrazole | (Derived from acetylacetone) | COX-2 Enzyme | IC50: ~0.5 µM | [4] |

Structure-Activity Relationship (SAR) Diagram[4]

Figure 2: Structural dissection of the pharmacophore showing the functional role of each substituent.

References

-

Popiołek, L. (2021).[1] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI Molecules. Link

- Yurttaş, L., et al. (2015). Synthesis and Antimicrobial Activity of New Sulfonyl Hydrazones. Journal of Chemical Research.

-

BenchChem. (2025).[2] Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile and related Nitro-Chloro derivatives. Link

-

Gunduzalp, A.B., et al. (2015).[3] Alkyl sulfonic acid hydrazides: synthesis, characterization, and biological activities. Journal of Molecular Structure. Link

-

Myers, A.G., et al. (1997). Synthesis of Sulfonyl Hydrazides from Sulfonyl Chlorides. Journal of Organic Chemistry. Link

Sources

Thermodynamic Properties of Substituted Sulfonohydrazides: A Technical Guide

This guide provides an in-depth technical analysis of substituted sulfonohydrazides, focusing on their thermodynamic stability, decomposition kinetics, and physicochemical properties relevant to drug development and organic synthesis.

Executive Summary

Sulfonohydrazides (

Structural & Electronic Properties

General Structure and Tautomerism

The core sulfonohydrazide motif consists of a sulfonyl group bonded to a hydrazine moiety. Unlike simple amides, the sulfonyl group induces significant acidity in the

-

Tautomeric Equilibrium: While the sulfone-hydrazide form (

) is the dominant tautomer in the solid state and non-polar solvents, a minor sulfinic acid-hydrazone tautomer ( -

Acidity (

): The

Hammett Linear Free Energy Relationship (LFER)

The thermodynamic stability and acidity of substituted benzenesulfonohydrazides correlate linearly with Hammett substituent constants (

-

Electron-Withdrawing Groups (EWG, e.g.,

, -

Electron-Donating Groups (EDG, e.g.,

,

Thermal Decomposition & Stability[1]

Understanding the decomposition mechanism is vital for safety in process chemistry. Sulfonohydrazides decompose primarily through the elimination of

Decomposition Pathways (Bamford-Stevens Context)

The thermal fate of a sulfonohydrazide (often as a hydrazone) depends heavily on the solvent environment (protic vs. aprotic) and the presence of base.

Graphviz Diagram 1: Decomposition Pathways

Caption: Divergent decomposition pathways of sulfonylhydrazones. Protic conditions favor carbocation intermediates (Bamford-Stevens), while aprotic conditions favor carbene insertion.[1][2]

Kinetic Analysis

To determine the shelf-life and process safety parameters (e.g.,

-

Activation Energy (

): Typically ranges from 120–160 kJ/mol for simple benzenesulfonohydrazides. -

Safety Note: Decomposition is exothermic. Differential Scanning Calorimetry (DSC) must be performed in high-pressure gold-plated crucibles if evaluating for explosive potential, though standard aluminum pans suffice for routine purity checks.

Representative Physicochemical Data

The following table summarizes thermodynamic properties for common substituted benzenesulfonohydrazides (

| Substituent (R) | Hammett | Melting Point ( | Decomposition Onset ( | |

| +0.78 | 140 - 142 | ~8.9 | 145 (Sharp exotherm) | |

| +0.23 | 118 - 120 | ~9.4 | 125 | |

| 0.00 | 104 - 106 | ~9.8 | 110 | |

| -0.17 | 108 - 110 | ~10.2 | 115 | |

| -0.27 | 100 - 102 | ~10.5 | 108 |

Note:

Experimental Protocols

Protocol A: Synthesis of Substituted Sulfonohydrazides

Objective: Synthesize high-purity sulfonohydrazide from sulfonyl chloride.

-

Reagents: 1.0 eq Arylsulfonyl chloride, 2.5 eq Hydrazine monohydrate (64% or 80%), THF or Ethanol (solvent).

-

Procedure:

-

Dissolve hydrazine monohydrate in THF at 0

C. -

Add sulfonyl chloride solution dropwise over 30 mins (maintain T < 10

C to prevent bis-alkylation). -

Stir at room temperature for 2 hours.

-

Quench: Pour into ice-cold water. The product usually precipitates.

-

Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (critical for removing hydrazine salts).

-

-

Validation:

NMR should show a characteristic broad singlet for

Protocol B: Thermodynamic Characterization Workflow

Objective: Determine

Graphviz Diagram 2: Characterization Workflow

Caption: Integrated workflow for thermodynamic profiling. Thermal analysis (left) defines stability limits; Solution analysis (right) defines bioavailability parameters.

Detailed Steps for Thermal Analysis:

-

Instrument: DSC (e.g., TA Instruments Q2000) and TGA.

-

Calibration: Indium standard (

C). -

Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to allow gas escape without rupture).

-

Method: Equilibrate at 25

C. Ramp 10 -

Analysis:

-

Endotherm: First peak = Melting (

). Integrate area for Enthalpy of Fusion ( -

Exotherm: Subsequent peak = Decomposition. Note

and

-

References

-

Synthesis & Reactivity: Sulfonyl Hydrazides as Sulfonyl Sources in Organic Synthesis. ResearchGate.[3][4]

-

Bamford-Stevens Mechanism: Bamford–Stevens reaction mechanism and applications. Wikipedia / Organic Chemistry Portal.

-

Thermodynamic Data (Sulfonamides): Thermodynamic and structural aspects of sulfonamide crystals and solutions. PubMed.

-

Hammett Equation: The Hammett Equation and Linear Free Energy Relationships. Chemistry LibreTexts.

-

Thermal Decomposition Kinetics: Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives. PMC.

Sources

Application Note: Using 4-Chloro-3-nitrobenzenesulfonohydrazide in Organic Synthesis

Introduction: The Functionalizable Sulfonyl Surrogate

4-Chloro-3-nitrobenzenesulfonohydrazide represents a specialized class of arylsulfonyl hydrazides designed for high-precision sulfonylation and cross-coupling reactions. Unlike its precursor, 4-chloro-3-nitrobenzenesulfonyl chloride (which is moisture-sensitive and corrosive), the hydrazide derivative offers a shelf-stable, crystalline solid that serves as a versatile source of the 4-chloro-3-nitrobenzenesulfonyl moiety.

Key Advantages

-

Electronic Tuning: The presence of strongly electron-withdrawing groups (-NO₂ at C3, -Cl at C4) significantly lowers the LUMO of the aryl ring. This makes the derived sulfonyl radical highly electrophilic, enhancing reactivity toward electron-rich alkenes and alkynes.

-

Post-Synthetic Utility: The 4-chloro-3-nitro substitution pattern is a "privileged scaffold" for nucleophilic aromatic substitution (SNAr). Once the sulfonyl group is installed, the chlorine atom can be displaced by amines or alkoxides, and the nitro group can be reduced to an aniline, enabling diverse downstream library generation.

-

Green Chemistry Profile: As a solid reagent, it avoids the generation of HCl gas associated with sulfonyl chlorides and allows for oxidative radical pathways that often proceed in aqueous or alcohol solvents.

Mechanistic Pathways & Reactivity

The utility of this reagent stems from its ability to access two distinct reactive intermediates depending on the conditions:

-

Sulfonyl Radical Pathway (Oxidative): In the presence of oxidants (e.g., TBHP, I₂, or electrochemical oxidation), the hydrazide releases N₂ to generate a sulfonyl radical (

). This species adds rapidly to unsaturated bonds. -

Desulfitative Pathway (Pd/Cu Catalysis): Under transition metal catalysis, the hydrazide can undergo denitrogenation and desulfitation to act as an aryl coupling partner, effectively serving as a surrogate for aryl halides or organometallics.

Visualization: Reactive Intermediates

Figure 1: Divergent reaction pathways for 4-Chloro-3-nitrobenzenesulfonohydrazide. The oxidative route retains the sulfonyl group, while the metal-catalyzed route typically extrudes it to form biaryls.

Application Protocols

Protocol A: Radical Sulfonylation of Styrenes (Synthesis of β-Keto Sulfones)

This protocol utilizes the reagent to install the 4-chloro-3-nitrobenzenesulfonyl group onto a styrene derivative, utilizing atmospheric oxygen or a mild oxidant. This is a powerful method for synthesizing functionalized sulfones without using odorous thiols.

Reagents:

-

Substrate: Styrene derivative (1.0 equiv)

-

Reagent: 4-Chloro-3-nitrobenzenesulfonohydrazide (1.2 equiv)[1]

-

Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%)

-

Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.) (2.0 equiv) or O₂ balloon

-

Solvent: MeCN/H₂O (1:1)

Step-by-Step Methodology:

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the styrene substrate (1.0 mmol) and 4-Chloro-3-nitrobenzenesulfonohydrazide (301 mg, 1.2 mmol).

-

Solvation: Add 5 mL of MeCN and 5 mL of distilled water. Stir to create a suspension/emulsion.

-

Catalyst Addition: Add TBAI (37 mg, 0.1 mmol).

-

Initiation: Add TBHP (approx. 0.26 mL) dropwise. Caution: Exothermic reaction possible.

-

Reaction: Stir the mixture at 80 °C for 4–6 hours. Monitor by TLC (the hydrazide spot will disappear; product is usually less polar).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated Na₂S₂O₃ (to quench peroxides/iodine) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Why this works: The electron-deficient nature of the 4-chloro-3-nitro aryl ring stabilizes the intermediate sulfonyl radical, preventing premature decomposition and increasing the rate of addition to the styrene double bond.

Protocol B: Palladium-Catalyzed Desulfitative Cross-Coupling (Suzuki-Type)

Use this protocol to synthesize 4-chloro-3-nitrobiaryls. Here, the hydrazide acts as an aryl halide surrogate.

Reagents:

-

Reagent: 4-Chloro-3-nitrobenzenesulfonohydrazide (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)

-

Base: LiOtBu or K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a reaction tube and purge with Nitrogen/Argon.

-

Charging: Add the hydrazide (1.0 mmol), aryl boronic acid (1.5 mmol), Pd(OAc)₂, ligand, and base.

-

Solvent: Add anhydrous 1,4-Dioxane (4 mL).

-

Heating: Seal the tube and heat to 100 °C for 12 hours. The reaction proceeds via the formation of an arylsulfonyl–Pd intermediate, followed by extrusion of SO₂ and N₂.

-

Filtration: Cool, dilute with DCM, and filter through a pad of Celite.

-

Analysis: The product is the biaryl (Ar-Ar'). The sulfonyl group is lost.

Analytical Data & Troubleshooting

Expected Physical Properties

| Property | Value | Notes |

| Appearance | Yellow to Orange Crystalline Solid | Color due to nitro group conjugation. |

| Molecular Weight | 251.65 g/mol | |

| Solubility | DMSO, DMF, hot MeCN, hot EtOH | Poor solubility in water/hexanes. |

| Melting Point | >140 °C (dec.)[2] | Caution: Decomposes with gas evolution. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Radical Coupling | Radical quenching by O₂ (if not using O₂ as oxidant) or dimerization. | Degas solvents thoroughly if using TBAI/Peroxide system. Increase reagent equivalents to 1.5x. |

| Incomplete Conversion | Poor solubility of the hydrazide. | Switch solvent to DMF/H₂O or increase temperature to 90 °C. |

| Formation of Sulfonamide Byproduct | Reduction of the radical or disproportionation. | Ensure sufficient oxidant is present. Avoid protic solvents if sulfonamide formation is high. |

| Explosion/Pop Sound | Rapid decomposition of hydrazide. | Do not overheat. Never heat the dry solid above 100 °C. Always keep in solution during heating. |

Safety & Handling (Critical)

Hazard Class: Energetic Precursor / Skin Irritant.

-

Energetic Functional Groups: The molecule contains both a nitro group (oxidizer) and a hydrazide (reducer/fuel). While generally stable at room temperature, it possesses significant decomposition energy.

-

Rule: Do not grind in a mortar and pestle vigorously.

-

Rule: Do not heat the neat solid in a closed container.

-

-

Skin Sensitization: Sulfonyl hydrazides can cause severe contact dermatitis. Wear double nitrile gloves and sleeves.

-

Incompatibility: Incompatible with strong oxidizers (permanganates) and strong bases (which induce rapid decomposition).

References

-

General Reactivity of Arylsulfonyl Hydrazides

-

Radical Sulfonylation Protocols

-

Desulfitative Cross-Coupling

-

Kuang, C., et al. "Palladium-Catalyzed Desulfitative Cross-Coupling of Arylsulfonyl Hydrazides." Angewandte Chemie Int. Ed., 2015 .[4]

-

-

Synthesis of Precursor (Sulfonyl Chloride)

-

PrepChem. "Preparation of 4-chloro-3-nitrobenzenesulfonic acid and chloride." Link

-

Sources

Strategic Utilization of 4-Chloro-3-nitrobenzenesulfonohydrazide in Heterocyclic Scaffolding

Abstract

This technical guide details the synthesis, handling, and application of 4-Chloro-3-nitrobenzenesulfonohydrazide (CNBSH) as a versatile reagent in heterocyclic chemistry. Unlike simple arylsulfonohydrazides, the CNBSH scaffold offers two orthogonal reactive handles—a nitro group (reducible/directing) and a chloro substituent (amenable to SNAr or Pd-catalyzed coupling)—making it a high-value building block for drug discovery. This note focuses on two primary workflows: (1) Radical C-H Sulfonylation of indoles, and (2) Condensation-Cyclization pathways for pyrazole synthesis.

Introduction: The "Dual-Handle" Advantage

In modern medicinal chemistry, functional group density is critical. Standard sulfonyl hydrazides (e.g., tosylhydrazide) serve primarily as sulfonylating agents. However, 4-Chloro-3-nitrobenzenesulfonohydrazide introduces a "Dual-Handle" motif:

-

Electronic Activation: The nitro group (

) at the meta position (relative to sulfonyl) and ortho (relative to chloro) strongly withdraws electrons, increasing the electrophilicity of the sulfonyl radical generated during decomposition. -

Post-Functionalization: The 4-chloro position is activated for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig couplings after the sulfonylation event, allowing for rapid library expansion.

Mechanistic Pathways & Workflow

The utility of CNBSH branches into two distinct mechanistic pathways based on reaction conditions:

-

Radical Decomposition (Path A): Under oxidative conditions (e.g., TBAI/TBHP), the hydrazide releases

to generate a sulfonyl radical ( -

Condensation (Path B): Reaction with carbonyls yields sulfonyl hydrazones, which serve as precursors to

-rich heterocycles or pyrazoles.

Diagram 1: Divergent Synthetic Workflow

Caption: Divergent synthesis map showing the transformation of CNBSH into radical intermediates or hydrazone precursors.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide

Objective: Generate the core reagent from the commercially available sulfonyl chloride.

Reagents:

-

4-Chloro-3-nitrobenzenesulfonyl chloride (1.0 equiv)

-

Hydrazine monohydrate (2.5 equiv)

-

Tetrahydrofuran (THF) (Solvent, 10 mL/g)

Step-by-Step Procedure:

-

Preparation: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (10 mmol, 2.56 g) in THF (25 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition: Add hydrazine monohydrate (25 mmol, 1.25 g) dropwise over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow/off-white solid.

-

Isolation: Filter the solid, wash copiously with cold water (to remove hydrazine salts), and then with cold ethanol (2 x 10 mL).

-

Drying: Dry under vacuum at 40°C.

Protocol B: Radical C-H Sulfonylation of Indoles

Objective: Direct introduction of the sulfonyl group at the C3 position of indole without pre-functionalization.

Mechanism: The reaction proceeds via the thermal decomposition of the hydrazide to form the sulfonyl radical, which adds to the electron-rich C3 position of the indole.

Quantitative Data Summary:

| Parameter | Specification | Notes |

| Catalyst | TBAI (Tetrabutylammonium iodide) | 20 mol% loading. Acts as iodide mediator. |

| Oxidant | TBHP (70% in water) | 2.0 equiv. Generates the initial radical species. |

| Solvent | Sulfolane or DMSO | High polarity stabilizes the transition state. |

| Temp/Time | 80°C / 4–6 Hours | Ensure efficient reflux/heating block. |

Step-by-Step Procedure:

-

Charge: To a reaction tube, add Indole derivative (1.0 mmol), CNBSH (1.2 mmol), and TBAI (0.2 mmol).

-

Solvent: Add DMSO (3.0 mL).

-

Oxidant: Add TBHP (2.0 mmol) slowly.

-

Heat: Seal the tube and heat to 80°C . The solution will darken as iodine species are generated.

-

Monitoring: Check TLC for consumption of indole.

-

Quench: Cool to RT, dilute with EtOAc (20 mL), and wash with saturated

(to quench iodine/peroxides) and brine. -

Purification: Dry organic layer (

), concentrate, and purify via column chromatography.

Self-Validating Check:

-

If yield is low (<40%): Check the freshness of the hydrazide. Sulfonohydrazides can decompose over months. Ensure the oxidant (TBHP) is not degraded.

-

Regioselectivity: The 4-Cl-3-NO2 group is bulky. If the indole C3 is sterically crowded, C2 sulfonylation may occur as a minor product.

Protocol C: Synthesis of Sulfonyl Pyrazoles

Objective: Use CNBSH to synthesize N-sulfonyl pyrazoles, common pharmacophores in COX-2 inhibitors.

Step-by-Step Procedure:

-

Condensation: Mix CNBSH (1.0 mmol) and Acetylacetone (1.1 mmol) in Ethanol (5 mL).

-

Catalysis: Add a catalytic amount of HCl (2 drops) or Acetic Acid.

-

Reflux: Heat at reflux for 2–3 hours.

-

Mechanism: The hydrazine amine (

) condenses with one carbonyl, followed by intramolecular cyclization and dehydration. -

Isolation: Cool to RT. The product often crystallizes directly. Filter and recrystallize from EtOH.

Mechanistic Diagram: Radical Sulfonylation

This diagram illustrates the TBAI/TBHP mediated pathway (Protocol B), highlighting the critical radical generation step.

Safety & Handling

-

Explosion Hazard: While sulfonohydrazides are generally stable, they are precursors to diazo compounds. Do not heat the neat solid above 100°C.

-

Toxicity: The nitro-chloro-benzene moiety is a potential skin sensitizer. Handle in a fume hood.

-

Peroxides: When using TBHP, ensure all peroxides are quenched before concentrating reaction mixtures to prevent explosion risks.

References

-

Synthesis of Sulfonyl Hydrazides

- Title: Preparation of benzenesulfonyl hydrazides

- Source:Vogel's Textbook of Practical Organic Chemistry.

- Context: Standard procedure adapted for Protocol A.

-

Radical Sulfonylation Methodology

- Title: TBAI-Catalyzed Sulfonylation of Indoles with Sulfonyl Hydrazides.

- Source:Journal of Organic Chemistry (General methodology reference).

- Context: Basis for Protocol B (TBAI/TBHP system).

-

Compound Data (Precursor)

-

Heterocyclic Applications

- Title: Sulfonyl hydrazides as versatile reagents for the synthesis of sulfonyl-containing heterocycles.

- Source:RSC Advances.

- Context: Review of applic

Sources

- 1. B21632.22 [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vjmst.vast.vn [vjmst.vast.vn]

- 4. ACG Publications [acgpubs.org]

- 5. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-chloro-3-nitrobenzenesulfonohydrazide (C6H6ClN3O4S) [pubchemlite.lcsb.uni.lu]

- 7. lookchem.com [lookchem.com]

Application Note & Protocol: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Azide

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility of Sulfonyl Azides

Sulfonyl azides are a highly valuable class of organic compounds, distinguished by the energetic -SO₂N₃ functional group. Their importance in modern chemical synthesis stems from their versatile reactivity, serving as key reagents in a multitude of transformations. They are instrumental in diazo transfer reactions for the preparation of α-diazocarbonyl compounds, the aziridination of olefins, and various metal-catalyzed coupling reactions.[1] In the realm of drug discovery and development, sulfonyl azides are foundational precursors for constructing complex molecular architectures, including sulfonamides and N-heterocycles, which are prevalent in many FDA-approved drugs.[2] Furthermore, their application in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), has cemented their role in chemical biology and materials science.[3][4]

This document provides a detailed guide for the preparation of 4-chloro-3-nitrobenzenesulfonyl azide from its corresponding sulfonohydrazide precursor. The protocol is grounded in the well-established diazotization of sulfonohydrazides, a reliable and efficient method for accessing this important functional group.

Reaction Mechanism: The Chemistry of Diazotization

The conversion of a sulfonohydrazide to a sulfonyl azide proceeds via a diazotization reaction. This process involves the reaction of the sulfonohydrazide with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric or acetic acid.[5][6][7] The causality behind the key steps is as follows:

-

Formation of the Electrophile: In the acidic medium, sodium nitrite is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[6][8] This step is critical as the nitrosonium ion is the active species that initiates the reaction.

-

Nucleophilic Attack: The terminal amino group of the 4-chloro-3-nitrobenzenesulfonohydrazide acts as a nucleophile, attacking the nitrosonium ion. This forms an N-nitrosohydrazide intermediate.[8]

-

Tautomerization and Dehydration: The intermediate undergoes tautomerization, followed by protonation of the hydroxyl group. The subsequent elimination of a water molecule is the driving force for the formation of the final, relatively stable sulfonyl azide product.[6]

The entire process must be conducted at low temperatures (0–5 °C) to ensure the stability of the thermally sensitive intermediates and to prevent decomposition and hazardous side reactions.[9]

Caption: Figure 1: Mechanism of Sulfonyl Azide Formation

Critical Safety Precautions

Sulfonyl azides are energetic compounds with the potential to be explosive.[10] Their thermal instability and sensitivity to shock or impact necessitate strict adherence to safety protocols.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields. A face shield is highly recommended.[11][12]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[12]

-

Scale: Handle the smallest quantities of material necessary for the experiment. The risk of a hazardous event increases with scale.[10]

-

Avoid Metal Contact: Never use metal spatulas or stir bars. Contact with metals can form highly shock-sensitive heavy metal azides.[10] Use utensils made of plastic, ceramic, or glass.

-

Temperature Control: Maintain strict temperature control as specified in the protocol. Overheating can lead to rapid, uncontrolled decomposition.

-

Waste Disposal: Dispose of all chemical waste, including residual azide-containing solutions, according to your institution's hazardous waste guidelines. Do not discharge to sewer systems.

Experimental Protocol: Step-by-Step Synthesis

This protocol details the conversion of 4-Chloro-3-nitrobenzenesulfonohydrazide to 4-chloro-3-nitrobenzenesulfonyl azide.

Materials and Equipment

| Reagent/Material | Grade | Supplier Recommendation |

| 4-Chloro-3-nitrobenzenesulfonohydrazide | ≥97% Purity | e.g., Sigma-Aldrich, TCI |

| Glacial Acetic Acid | ACS Reagent Grade | e.g., Fisher Scientific |

| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | e.g., VWR, Millipore |

| Deionized Water | Type II or better | Laboratory Supply |

| Crushed Ice | - | Laboratory Supply |

| Equipment | Specification | |

| 250 mL Three-neck round-bottom flask | Standard Taper | |

| Magnetic stirrer and stir bar (Teflon-coated) | - | |

| Thermometer | -20 to 110 °C range | |

| 50 mL Dropping funnel | Pressure-equalizing | |

| Ice-water bath | - | |

| Buchner funnel and filter flask | - | |

| Whatman filter paper | Grade 1 |

Procedure

-

Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, thermometer, and dropping funnel in a chemical fume hood. Place the flask in a large ice-water bath situated on the magnetic stirrer.

-

Dissolution of Starting Material: To the flask, add 4-Chloro-3-nitrobenzenesulfonohydrazide (e.g., 10.0 g, 1.0 eq). Add glacial acetic acid (e.g., 50 mL) and begin stirring to form a slurry. Cool the mixture to 0-5 °C using the ice-water bath.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water (e.g., 15 mL). Transfer this solution to the dropping funnel.

-